

# LLO (91-99) Peptide in Cancer Immunotherapy Research: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LLO (91-99)**

Cat. No.: **B13914996**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

The **LLO (91-99)** peptide, an immunodominant epitope from *Listeria monocytogenes* listeriolysin O, has emerged as a potent tool in cancer immunotherapy research. Its ability to elicit robust, specific cytotoxic T lymphocyte (CTL) responses makes it a compelling candidate for the development of novel cancer vaccines and immunotherapeutic strategies. These application notes provide an overview of the utility of the **LLO (91-99)** peptide and detailed protocols for its use in preclinical cancer models.

## Introduction

Listeriolysin O (LLO) is a pore-forming toxin crucial for the intracellular life cycle of *Listeria monocytogenes*. The amino acid sequence 91-99 of LLO (GYKDGVNEYI) is a well-characterized H-2Kd-restricted epitope that is processed by antigen-presenting cells (APCs) and presented via MHC class I molecules.<sup>[1]</sup> This presentation leads to the activation of CD8+ T cells, which are critical for clearing *Listeria*-infected cells and, importantly, can be redirected to recognize and eliminate tumor cells.<sup>[2]</sup> Research has demonstrated the antineoplastic activity of **LLO (91-99)** in various cancer models, particularly melanoma and bladder cancer, when delivered via dendritic cell (DC) vaccines or nanoparticle-based platforms.<sup>[3][4]</sup>

The core of its anti-tumor efficacy lies in its capacity to:

- Induce potent tumor-specific CD8+ T cell responses: **LLO (91-99)**-based vaccines stimulate the proliferation of cytotoxic T lymphocytes that can infiltrate the tumor microenvironment.[5]
- Modulate the tumor microenvironment: Treatment with **LLO (91-99)** has been shown to decrease the populations of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]
- Enhance the efficacy of checkpoint inhibitors: Combination therapies with anti-PD-1 or anti-CTLA-4 antibodies have shown synergistic effects in tumor regression.[6][7]

## Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the efficacy of **LLO (91-99)** peptide-based immunotherapies.

Table 1: Efficacy of DC-**LLO (91-99)** Vaccine in a Murine Melanoma Model

| Treatment Group | Mean Tumor Size                     |                        |           |
|-----------------|-------------------------------------|------------------------|-----------|
|                 | Reduction (vs.<br>Non-vaccinated)   | Survival Rate          | Reference |
| DC-LLO(91-99)   | 10-fold at day 7, 30-fold at day 14 | Significantly enhanced | [3]       |

Table 2: Immunomodulatory Effects of DC-**LLO (91-99)** Vaccine in the Tumor Microenvironment

| Immune Cell Population               | Change in Percentage (vs.<br>Non-vaccinated) | Reference |
|--------------------------------------|----------------------------------------------|-----------|
| CD4+CD25high Treg cells              | 2.4-fold reduction                           | [3]       |
| CD11b+CD14+<br>monocytes/macrophages | Enhanced numbers                             | [3]       |
| CD49b+ NK cells                      | Enhanced numbers                             | [3]       |

Table 3: Efficacy of GNP-**LLO (91-99)** Nanovaccine in a Murine Bladder Cancer Model

| Treatment Group | Tumor Volume Reduction<br>(vs. Untreated) | Reference |
|-----------------|-------------------------------------------|-----------|
| GNP-LLO(91-99)  | 4.7-fold                                  | [8]       |

Table 4: Changes in Tumor-Infiltrating Lymphocytes (TILs) after **GNP-LLO (91-99)** Nanovaccine Treatment in a Murine Bladder Cancer Model

| Immune Cell Population                      | Change in Percentage (vs.<br>Untreated) | Reference |
|---------------------------------------------|-----------------------------------------|-----------|
| CD4+ T cells                                | Increased                               | [8]       |
| CD8+ T cells                                | Increased                               | [8]       |
| B cells                                     | Increased                               | [8]       |
| Functional antigen-presenting<br>DCs        | Increased                               | [8]       |
| Myeloid-derived suppressor<br>cells (MDSCs) | Reduced                                 | [8]       |
| Suppressor T cells (Tregs)                  | Reduced                                 | [8]       |

## Experimental Protocols

### Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) and Pulsing with LLO (91-99) Peptide

This protocol describes the generation of murine BMDCs and their subsequent loading with the **LLO (91-99)** peptide for use as a cellular vaccine.

#### Materials:

- 6-8 week old BALB/c or C57BL/6 mice
- RPMI-1640 medium with L-glutamine

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4)
- **LLO (91-99) peptide (GYKDGEYI)**
- 70% Ethanol
- Sterile dissection tools
- Cell scrapers
- Centrifuge
- Incubator (37°C, 5% CO2)

**Procedure:**

- Isolation of Bone Marrow Progenitors:
  1. Euthanize a mouse by an approved method.
  2. Sterilize the mouse with 70% ethanol.
  3. Aseptically dissect the femurs and tibias.
  4. Remove all muscle tissue from the bones.
  5. Cut the ends of the bones and flush the marrow with RPMI-1640 using a syringe and a 25-gauge needle.
  6. Create a single-cell suspension by gently passing the marrow through the syringe.
  7. Centrifuge the cells at 300 x g for 5 minutes.

8. Resuspend the pellet in complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).
- Differentiation of BMDCs:
  1. Plate the bone marrow cells in petri dishes at a density of  $2 \times 10^6$  cells/mL in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
  2. Incubate at 37°C with 5% CO<sub>2</sub>.
  3. On day 3, gently swirl the plates and aspirate 75% of the medium and replace it with fresh complete RPMI containing GM-CSF and IL-4.
  4. On day 6, collect the non-adherent and loosely adherent cells. These are immature DCs.
- Pulsing of DCs with **LLO (91-99)** Peptide:
  1. Wash the immature DCs with sterile PBS.
  2. Resuspend the cells in serum-free RPMI medium.
  3. Add the **LLO (91-99)** peptide to a final concentration of 5-10 µg/mL.
  4. Incubate for 24 hours at 37°C with 5% CO<sub>2</sub>.
  5. Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
  6. The DC-LLO(91-99) vaccine is now ready for administration.

## Protocol 2: In Vivo Murine Melanoma Model and Immunotherapy

This protocol outlines the establishment of a subcutaneous B16-F10 melanoma model and subsequent treatment with a DC-LLO(91-99) vaccine.

### Materials:

- B16-F10 melanoma cell line

- 6-8 week old C57BL/6 mice
- Complete RPMI medium
- Sterile PBS
- Syringes and needles (27-gauge)
- Calipers
- DC-LLO(91-99) vaccine (from Protocol 1)

**Procedure:**

- Tumor Cell Implantation:
  1. Culture B16-F10 cells to 80-90% confluence.
  2. Harvest the cells and wash them twice with sterile PBS.
  3. Resuspend the cells in sterile PBS at a concentration of  $2.5 \times 10^6$  cells/mL.
  4. Inject 100  $\mu$ L of the cell suspension ( $2.5 \times 10^5$  cells) subcutaneously into the right flank of each mouse.
- Vaccination:
  1. Seven days after tumor cell implantation, when tumors are palpable, begin the vaccination regimen.
  2. Administer  $5 \times 10^5$  DC-LLO(91-99) cells in 100  $\mu$ L of sterile PBS via intraperitoneal (i.p.) injection.
  3. Administer a booster vaccination on day 14.
- Monitoring and Endpoint:
  1. Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.

2. Monitor the health of the mice regularly.
3. The experiment can be terminated when tumors in the control group reach a predetermined size or when signs of distress are observed.
4. At the endpoint, tumors and spleens can be harvested for further analysis (e.g., FACS, ELISpot).

## Protocol 3: Analysis of LLO (91-99)-Specific T Cell Responses by ELISpot

This protocol details the use of an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN- $\gamma$ -secreting T cells specific for the **LLO (91-99)** epitope.

### Materials:

- Mouse IFN- $\gamma$  ELISpot kit
- Spleens from immunized and control mice
- **LLO (91-99)** peptide
- Complete RPMI medium
- Sterile dissection tools
- 70  $\mu$ m cell strainer
- Red Blood Cell Lysis Buffer
- ELISpot plate reader

### Procedure:

- Preparation of Splenocytes:
  1. Aseptically harvest spleens from mice.

2. Prepare single-cell suspensions by mashing the spleens through a 70  $\mu\text{m}$  cell strainer.
3. Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
4. Wash the splenocytes twice with complete RPMI medium.
5. Count the viable cells and resuspend to a concentration of  $5 \times 10^6$  cells/mL.

- ELISpot Assay:
  1. Coat the ELISpot plate with the anti-IFN- $\gamma$  capture antibody overnight at 4°C, according to the kit instructions.
  2. Wash the plate and block non-specific binding.
  3. Add  $2.5 \times 10^5$  splenocytes per well.
  4. Stimulate the cells by adding **LLO (91-99)** peptide to a final concentration of 10  $\mu\text{g/mL}$ .  
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
  5. Incubate the plate for 18-24 hours at 37°C with 5% CO<sub>2</sub>.
  6. Wash the plate and add the biotinylated anti-IFN- $\gamma$  detection antibody.
  7. Incubate and wash, then add the streptavidin-HRP conjugate.
  8. Develop the spots with the substrate solution until distinct spots emerge.
  9. Stop the reaction by washing with distilled water.
  10. Allow the plate to dry completely.
  11. Count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN- $\gamma$ -secreting cells.

## Visualizations

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Antigen presentation of **LLO (91-99)** peptide by an APC to a CD8+ T cell.



[Click to download full resolution via product page](#)

Caption: Simplified CD8+ T cell activation signaling cascade.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY  
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - HK  
[thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. immunology.org [immunology.org]
- 6. Overcoming Intrinsic Resistance of Cancer Cells to CAR T-Cell Killing - PMC  
[pmc.ncbi.nlm.nih.gov]
- 7. immuno-oncologia.ciberonc.es [immuno-oncologia.ciberonc.es]
- 8. Dendritic cell therapy in melanoma - Alvarez-Dominguez - Annals of Translational  
Medicine [atm.amegroups.org]
- To cite this document: BenchChem. [LLO (91-99) Peptide in Cancer Immunotherapy  
Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b13914996#llo-91-99-peptide-in-cancer-immunotherapy-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)